molecular formula C18H20FN7 B6439463 2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2549022-07-1

2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No. B6439463
CAS RN: 2549022-07-1
M. Wt: 353.4 g/mol
InChI Key: YBNKDPRROWBLBG-UHFFFAOYSA-N
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Description

The compound “2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine” is a complex organic molecule that contains several functional groups and rings, including a quinazolin ring and a pyrimidin ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolin ring, a piperazine ring, and a pyrimidine ring. The exact structure would depend on the positions of these rings and the presence of any additional functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the amine group could potentially undergo reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on the exact structure and the functional groups present. These properties could be determined through experimental testing .

Scientific Research Applications

FQPA has been studied extensively in scientific research applications. It has been used in the synthesis of various drugs, including anticonvulsants, antidepressants, and antipsychotics. Additionally, FQPA has been studied for its potential to act as an agonist of the serotonin receptor, as well as an antagonist of the dopamine receptor. FQPA has also been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine. Additionally, FQPA has been studied for its potential to act as a prodrug, which is a compound that can be converted into a drug in the body.

Advantages and Limitations for Lab Experiments

FQPA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of FQPA is its high affinity for the serotonin receptor, which makes it ideal for use in experiments that require modulation of serotonin activity. Additionally, FQPA is relatively easy to synthesize, and can be produced in a variety of ways. However, FQPA also has some limitations. It has a relatively short half-life, which means that it must be used quickly in experiments. Additionally, FQPA is not as potent as some other compounds, which can limit its effectiveness in certain experiments.

Future Directions

There are a number of potential future directions for the use of FQPA. One potential future direction is the development of new drugs that utilize FQPA as an active ingredient. Additionally, FQPA could be studied further to determine its potential to act as an agonist of the serotonin receptor, as well as an antagonist of the dopamine receptor. Additionally, FQPA could be studied to determine its potential to modulate the activity of other neurotransmitters, such as GABA and glutamate. Additionally, FQPA could be studied to determine its potential to act as a prodrug, which is a compound that can be converted into a drug in the body. Finally, FQPA could be studied further to determine its potential to act as an adjuvant, which is a compound that enhances the activity of a drug.

Synthesis Methods

FQPA can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of a variety of chemical reagents, such as amines, acids, and bases, to produce FQPA. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of FQPA. Both methods have been used to produce FQPA in laboratory settings, and have been found to be effective and efficient.

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and the results of toxicity testing. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

properties

IUPAC Name

2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7/c1-24(2)16-5-6-20-18(23-16)26-9-7-25(8-10-26)17-14-4-3-13(19)11-15(14)21-12-22-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNKDPRROWBLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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